N-(4-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
This compound features a cyclohexanecarboxamide core substituted with a 4-chlorophenyl group and a 1H-tetrazol-1-yl moiety. The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C14H16ClN5O |
|---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H16ClN5O/c15-11-4-6-12(7-5-11)17-13(21)14(8-2-1-3-9-14)20-10-16-18-19-20/h4-7,10H,1-3,8-9H2,(H,17,21) |
InChI Key |
IITASPOJKYRUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN4O
- Molecular Weight : 276.74 g/mol
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole moiety enhances its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to target sites.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing tetrazole rings showed potent antibacterial and antifungal activities. Specifically, this compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory and Analgesic Properties
Tetrazole derivatives are also noted for their anti-inflammatory and analgesic effects. In vivo studies have shown that certain tetrazole-containing compounds exhibit significant analgesic activity, potentially through inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways .
Anticancer Potential
The anticancer properties of tetrazole derivatives have been explored in various studies. Some compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
Research Findings and Case Studies
A summary of relevant studies is presented in the table below:
Comparison with Similar Compounds
Thiourea Derivatives (e.g., N-(4-Chlorophenylcarbamothioyl)cyclohexanecarboxamide, H₂L₄)
- Structure : Replaces the tetrazole with a thiourea (–N–C(S)–NH–) group.
- Key Differences :
- Hydrogen Bonding : Thiourea derivatives form intramolecular N–H···O bonds, stabilizing pseudo-six-membered rings . Tetrazole lacks sulfur but offers multiple N–H sites for intermolecular interactions.
- Bioactivity : Thiourea analogs (e.g., H₂L₁–H₂L₉) exhibit metal-chelating properties and fungicidal activity , whereas tetrazole derivatives are explored in medicinal chemistry for enzyme inhibition.
- Synthesis : Thioureas are synthesized via cyclohexanecarbonyl isothiocyanate intermediates , while tetrazole incorporation may require azide cyclization or click chemistry.
ROCK Inhibitors (e.g., Y-27632)
- Structure: (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide .
- Key Differences: Substituents: Y-27632 features a pyridyl group and aminoethyl chain, favoring kinase inhibition. The 4-chlorophenyl-tetrazole combination in the target compound may target distinct pathways.
Sibutramine Analogs (e.g., USP Sibutramine Related Compound C)
- Structure : N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride .
- Key Differences :
- Core Structure : Cyclobutyl vs. cyclohexyl; the latter provides conformational flexibility.
- Functional Groups : The carboxamide in the target compound replaces dimethylamine, altering hydrogen-bonding and acidity.
Benzimidazole Derivatives (e.g., N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine)
Data Table: Comparative Analysis
Research Findings and Implications
- Thiourea vs. Tetrazole : Thioureas are sulfur-containing ligands with metal-binding affinity , while tetrazoles improve metabolic stability and are less toxic .
- 4-Chlorophenyl Group : Common in agrochemicals and pharmaceuticals (e.g., –9), this group enhances lipophilicity and π-π stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
